[4-(Phenylsulfanyl)phenyl]methanamine
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Overview
Description
[4-(Phenylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C13H13NS and a molecular weight of 215.32 g/mol It is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylsulfanyl)phenyl]methanamine typically involves the reaction of 4-bromothiophenol with benzylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the bromothiophenol with the benzylamine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(Phenylsulfanyl)phenyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
[4-(Phenylsulfanyl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of [4-(Phenylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate biological processes effectively .
Comparison with Similar Compounds
Similar Compounds
[4-(Phenylthio)phenyl]methanamine: Similar structure but with a thioether group instead of a sulfanyl group.
[4-(Phenylsulfinyl)phenyl]methanamine: Contains a sulfinyl group, making it more oxidized.
[4-(Phenylsulfonyl)phenyl]methanamine: Contains a sulfonyl group, representing a further oxidation state.
Uniqueness
[4-(Phenylsulfanyl)phenyl]methanamine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group can undergo various transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-phenylsulfanylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDXLXUXHSCZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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